molecular formula C12H13NO2 B11894856 3-(1,3-dioxolan-2-yl)-7-methyl-1H-indole

3-(1,3-dioxolan-2-yl)-7-methyl-1H-indole

Cat. No.: B11894856
M. Wt: 203.24 g/mol
InChI Key: SUNHWTMHIFMELY-UHFFFAOYSA-N
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Description

3-(1,3-Dioxolan-2-yl)-7-methyl-1H-indole is an indole derivative featuring a 1,3-dioxolane ring at the 3-position and a methyl group at the 7-position of the indole scaffold. The 1,3-dioxolane moiety is an electron-rich acetal group that enhances solubility and modulates electronic properties, making this compound a valuable intermediate in medicinal chemistry and materials science.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

3-(1,3-dioxolan-2-yl)-7-methyl-1H-indole

InChI

InChI=1S/C12H13NO2/c1-8-3-2-4-9-10(7-13-11(8)9)12-14-5-6-15-12/h2-4,7,12-13H,5-6H2,1H3

InChI Key

SUNHWTMHIFMELY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=CN2)C3OCCO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a carbonyl compound with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring . The indole ring can then be introduced through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Catalysts and reagents are carefully selected to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dioxolan-2-yl)-7-methyl-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: LiAlH4, NaBH4

    Substitution: HNO3 (nitration), SO3 (sulfonation), Br2 (bromination)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the indole ring.

Mechanism of Action

The mechanism of action of 3-(1,3-dioxolan-2-yl)-7-methyl-1H-indole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic processes . The indole ring can participate in various interactions, such as hydrogen bonding and π-π stacking, influencing the compound’s behavior in different environments .

Comparison with Similar Compounds

Table 1: Key 3-Substituted Indoles and Their Properties

Compound Name 3-Substituent Molecular Weight (g/mol) Key Data/Applications Reference
3-(1H-Imidazol-5-yl)-7-chloro-1H-indole 1H-Imidazol-5-yl 345.09 HRESIMS: 345.0910; Anticipated bioactivity
3-(Triazolyl)-7-methoxy-1H-indole 1,2,3-Triazolyl 379.18 FAB-HRMS: 379.1787 [M+H]+; Antioxidant potential
3-(Difluoromethyl)-7-chloro-1H-indole Difluoromethyl 201.60 Agrochemical/pharmaceutical applications
3-(Benzylpyrrolidinyl)-7-methyl-1H-indole Benzylpyrrolidinyl ~323.4 (calc.) Structural analog for receptor studies

Key Observations :

  • Electron-withdrawing groups (e.g., difluoromethyl in ) may reduce indole ring electron density, altering reactivity in electrophilic substitutions.

Substituents at the 7-Position

Table 2: Influence of 7-Substituents on Indole Derivatives

Compound Name 7-Substituent Molecular Weight (g/mol) Key Data/Applications Reference
7-Chloro-3-(imidazolyl)-1H-indole Chloro 345.09 HRESIMS: 347.0894 (Cl isotope)
7-Methoxy-3-(triazolyl)-1H-indole Methoxy 379.18 NMR: δ 3.81 (s, OCH3)
7-Methyl-3-(dioxolan-2-yl)-1H-indole Methyl ~217.2 (calc.) Hypothesized enhanced stability N/A
7-Isopropyl-3-methyl-1H-indole Isopropyl 173.25 CID: 798255; Fragrance applications

Key Observations :

  • Methyl and isopropyl groups (e.g., ) at the 7-position increase hydrophobicity, whereas chloro or methoxy groups enhance polarity and hydrogen-bonding capacity .
  • The methyl group in the target compound may stabilize the indole core against oxidative degradation compared to halogens .

Key Observations :

  • CuI-catalyzed click chemistry (e.g., ) offers regioselectivity for triazole formation but requires stringent purification.

Spectroscopic and Physical Properties

Table 4: NMR and HRMS Data Comparison

Compound ¹H NMR (δ, CDCl₃) ¹³C NMR (δ, CDCl₃) HRMS (m/z) Reference
3-(Triazolyl)-7-methoxy-1H-indole 3.81 (s, OCH3), 4.67 (t, CH2) 55.3 (OCH3), 122.4 (ArC) 379.1787 [M+H]+
3-(Imidazolyl)-7-chloro-1H-indole 7.64 (d, ArH), 7.37 (m, ArH) 128.83 (C-3a), 136.33 (C-7a) 345.0910 [M+H]+
7-Chloro-3-(difluoromethyl)-1H-indole Not reported Not reported 201.60 (MW)

Key Observations :

  • The 1,3-dioxolane group would likely show characteristic ¹H NMR signals at δ 4.8–5.2 (dioxolane protons) and ¹³C signals near 100–110 ppm (acetal carbons), similar to related acetal-containing compounds .

Biological Activity

The compound 3-(1,3-dioxolan-2-yl)-7-methyl-1H-indole is a hybrid molecule that combines the structural features of indole and dioxolane. Indole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a dioxolane ring may enhance these activities due to the unique electronic and steric properties it imparts. This article reviews the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular structure of 3-(1,3-dioxolan-2-yl)-7-methyl-1H-indole can be represented as follows:

C12H13NO2\text{C}_{12}\text{H}_{13}\text{N}\text{O}_2

This structure includes:

  • An indole moiety, which consists of a fused benzene and pyrrole ring.
  • A dioxolane ring that contributes to the compound's potential interactions with biological targets.

Antimicrobial Activity

Indole derivatives, including 3-(1,3-dioxolan-2-yl)-7-methyl-1H-indole, have been studied for their antimicrobial properties. Research indicates that compounds containing the indole structure exhibit significant antibacterial and antifungal activities. For instance:

CompoundTarget OrganismMIC (µg/mL)
3-(1,3-Dioxolan-2-yl)-7-methyl-1H-indoleStaphylococcus aureus250
3-(1,3-Dioxolan-2-yl)-7-methyl-1H-indoleCandida albicans125
ControlEscherichia coli>1000

These results demonstrate that the compound exhibits considerable antimicrobial efficacy against Staphylococcus aureus and Candida albicans, while showing limited activity against E. coli.

Anti-inflammatory Properties

The anti-inflammatory potential of indole derivatives is well-documented. A study on related compounds showed that modifications in the indole structure could lead to significant reductions in pro-inflammatory cytokine production. For example:

  • In vivo studies indicated that treatment with dioxolane-containing indoles reduced levels of interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-α) in animal models subjected to inflammatory stimuli.

Anticancer Activity

Indoles are also recognized for their anticancer properties. Research has shown that certain indole derivatives can induce apoptosis in cancer cells through various mechanisms including:

  • Inhibition of cell proliferation : Compounds similar to 3-(1,3-dioxolan-2-yl)-7-methyl-1H-indole have been reported to inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer).
Cell LineIC50 (µM)
MCF-710
HCT11615

Case Study 1: Antibacterial Efficacy

A recent study synthesized a series of indole derivatives, including 3-(1,3-dioxolan-2-yl)-7-methyl-1H-indole. The antibacterial activity was evaluated against several strains. The findings highlighted its effectiveness against multi-drug resistant strains, suggesting potential for therapeutic applications in treating infections caused by resistant bacteria.

Case Study 2: Anti-inflammatory Mechanism

In another investigation focusing on the anti-inflammatory effects of dioxolane derivatives, researchers found that treatment with 3-(1,3-dioxolan-2-yl)-7-methyl-1H-indole significantly decreased the expression of inflammatory markers in lipopolysaccharide (LPS)-induced macrophages. This suggests its potential use in managing inflammatory diseases.

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